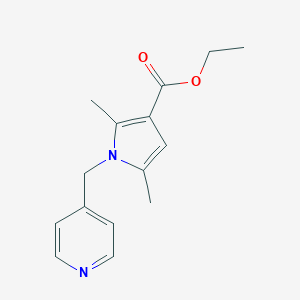

ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,5-dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-11(2)17(12(14)3)10-13-5-7-16-8-6-13/h5-9H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRQXFLJMCNBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372447 | |

| Record name | Ethyl 2,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-53-6 | |

| Record name | Ethyl 2,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction begins with 2,5-hexanedione, which undergoes cyclization in the presence of 4-(aminomethyl)pyridine. The amine attacks the diketone, forming an enamine intermediate that cyclizes to yield the pyrrole core. Subsequent esterification at the 3-position is achieved using ethyl chloroformate under basic conditions.

Key Reaction Conditions :

Limitations and Modifications

Traditional Paal-Knorr conditions often result in low yields due to competing side reactions, such as over-alkylation. To mitigate this, microwave irradiation has been employed to reduce reaction times from hours to minutes while improving yields to 70–80%.

Multi-Step Organic Synthesis Approaches

Multi-step strategies allow precise control over substituent placement. A common route involves sequential functionalization of a preformed pyrrole ring.

Pyrrole Core Construction

Ethyl 2-amino-1H-pyrrole-3-carboxylate serves as a key intermediate. Its synthesis involves the condensation of carbethoxyacetamidine with chloroacetaldehyde under inert conditions:

Representative Procedure :

-

Step 1 : Carbethoxyacetamidine (3.0 mmol) is reacted with anhydrous chloroacetaldehyde in ethyl acetate under argon.

-

Step 2 : The mixture is refluxed for 20 minutes, followed by silica gel filtration and solvent evaporation.

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| Carbethoxyacetamidine | Chloroacetaldehyde | Ethyl acetate, reflux | 47% |

| Ethyl 3-amino-3-iminopropanoate | 2-Chloroacetaldehyde | Ethyl acetate, 80°C | 39% |

Introduction of the Pyridylmethyl Group

The 1-position is alkylated using 4-(chloromethyl)pyridine hydrochloride. This step requires careful base selection to avoid N-deprotonation side reactions.

Optimized Protocol :

-

Base : Potassium carbonate

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 60°C, 12 hours

-

Yield : 55–60%.

Microwave-Assisted Synthesis

Microwave technology enhances reaction efficiency, particularly for cyclization and alkylation steps.

Accelerated Paal-Knorr Cyclization

A microwave-assisted Paal-Knorr reaction reduces the cyclization time from 6 hours to 15 minutes.

Procedure :

One-Pot Alkylation-Esterification

Microwave conditions enable sequential functionalization without intermediate isolation:

-

Cyclization : 2,5-Hexanedione and amine in ethanol, 150°C, 10 minutes.

-

Alkylation : Addition of 4-(chloromethyl)pyridine and K2CO3, 100°C, 5 minutes.

-

Esterification : Ethyl chloroformate, 80°C, 3 minutes.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous flow reactors.

Continuous Flow Paal-Knorr Reaction

A tubular reactor system enhances heat and mass transfer:

Catalytic Alkylation

Heterogeneous catalysts like zeolites improve selectivity and reduce waste:

-

Catalyst : H-beta zeolite

-

Solvent : Toluene

-

Conversion : 95%

-

Selectivity : 88%.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Scalability | Cost |

|---|---|---|---|---|

| Classical Paal-Knorr | 50–65% | 6–12 hours | Moderate | Low |

| Microwave-Assisted | 65–78% | 20–30 min | High | Medium |

| Continuous Flow | 70–85% | 30 min | Very High | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products by adding hydrogen or removing oxygen.

Substitution: The pyrrole ring can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction could produce pyrrole-3-carboxylate esters with different substituents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has indicated that derivatives of 2,5-dimethylpyrrole compounds exhibit significant antitumor properties. Ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate has been synthesized and tested for its efficacy against various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in the development of new antibiotics to combat resistant bacterial strains .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrrole derivatives. Ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

1. Building Block in Organic Synthesis

Ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique pyrrole structure provides a versatile platform for further functionalization, allowing chemists to create a variety of derivatives with tailored properties for specific applications .

2. Ligand Development

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes are useful in catalysis and materials science, enhancing reaction rates or providing new pathways for chemical transformations .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrrole derivatives below, focusing on substituent effects, synthesis methods, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrrole Carboxylates

Key Comparative Insights:

However, analogs like 8a exhibit extended conjugation via an exocyclic double bond, which may reduce solubility unless modified . Compound 215’s 3-fluoro-2-iodobenzoyl group adds steric bulk and electron-withdrawing effects, likely reducing solubility compared to the target’s pyridylmethyl group .

Electron-Deficient Moieties :

- The trifluoromethyl group in 8a and the pyridine derivative in compound 215 enhance electronegativity, which may improve binding to biological targets but reduce metabolic stability compared to the target’s pyridylmethyl group .

Ester Position and Bioavailability :

- The target’s ester at C3 contrasts with C2 esters in 215 and the compound. Positional differences influence electronic distribution and steric interactions, impacting bioavailability .

Biological Activity

Ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate (CAS No. 175276-53-6) is a synthetic organic compound belonging to the pyrrole family. Its unique structure, characterized by a pyrrole ring substituted with ethyl, dimethyl, and pyridylmethyl groups, has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- Synonyms : Ethyl 2,5-diMethyl-1-(pyridin-4-ylMethyl)-1H-pyrrole-3-carboxylate

The biological activity of ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate may involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential activity against several biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate exhibit significant antimicrobial properties. For instance, studies on related pyrrole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the pyridylmethyl group may enhance the compound's interaction with microbial targets.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A study investigated the effects of pyrrole derivatives on cancer cell lines, revealing that certain modifications could lead to enhanced cytotoxicity against specific types of cancer cells. The ability to inhibit cell proliferation and induce apoptosis was noted in some derivatives.

Calcium Channel Modulation

Similar compounds have been identified as calcium channel activators. For example, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate has been characterized as a calcium channel activator that does not interact with traditional receptor sites. This suggests that ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate may also exhibit unique calcium-modulating properties.

Case Studies and Experimental Data

Synthesis and Structural Characterization

The synthesis of ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions starting from simpler pyrrole derivatives. The introduction of various substituents is crucial for enhancing its biological activity. Analytical techniques such as NMR and mass spectrometry are employed for structural characterization.

Q & A

What synthetic strategies are effective for constructing the pyrrole core in ethyl 2,5-dimethyl-1-(4-pyridylmethyl)-1H-pyrrole-3-carboxylate?

Level: Basic

Answer:

The pyrrole core can be synthesized via multicomponent reactions (MCRs) or cyclization of prefunctionalized intermediates. For example, a three-component one-pot reaction involving aniline derivatives, acetylenedicarboxylates, and aldehydes has been employed for analogous pyrrolidinone derivatives . Optimizing stoichiometry (e.g., 1:1:1 molar ratio) and using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C enhances yield. Catalytic bases like triethylamine may facilitate deprotonation steps. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is typically used for purification .

How can NMR spectroscopy resolve ambiguities in the substitution pattern of the pyrrole ring?

Level: Basic

Answer:

1H and 13C NMR are critical for assigning substituents. Key observations include:

- Methyl groups : Sharp singlets at δ 2.2–2.5 ppm (1H NMR) for 2,5-dimethyl groups.

- Pyridylmethyl moiety : Aromatic protons (δ 7.2–8.5 ppm) and a benzylic CH2 (δ ~4.5 ppm, split due to coupling with the pyrrole N) .

- Ester carbonyl : 13C signal at ~165–170 ppm.

For ambiguous cases, 2D techniques (COSY, HSQC) correlate proton and carbon signals, while NOESY confirms spatial proximity of substituents .

What role do DFT calculations play in validating the molecular structure?

Level: Advanced

Answer:

Density Functional Theory (DFT) optimizes the geometry and calculates spectroscopic properties (e.g., IR, NMR) for comparison with experimental data. For example:

- Bond lengths : N–C (1.35–1.40 Å) and C–O (1.21 Å) in the ester group match X-ray crystallography data .

- Electrostatic potential maps identify nucleophilic/electrophilic sites, aiding mechanistic studies of reactivity .

Discrepancies between computed and experimental NMR shifts (>1 ppm) may indicate conformational flexibility or solvent effects .

How do steric and electronic effects of substituents influence reaction pathways in functionalization?

Level: Advanced

Answer:

- Steric effects : Bulky groups (e.g., 4-pyridylmethyl) hinder nucleophilic attack at the pyrrole C-3 position, directing reactions to less hindered sites.

- Electronic effects : Electron-withdrawing groups (e.g., ester at C-3) deactivate the ring, reducing electrophilic substitution rates. Conversely, methyl groups (electron-donating) enhance reactivity at adjacent positions .

Case study: Amide coupling at the ester group (General Procedure F1 ) requires activation with EDCI/HOBt due to the ester’s electron-withdrawing nature.

What analytical methods are used to resolve contradictions in reported synthetic yields?

Level: Advanced

Answer:

Yield discrepancies often arise from:

- Reaction monitoring : Use HPLC or LC-MS to track intermediate formation and side reactions (e.g., hydrolysis of the ester group).

- Byproduct identification : GC-MS or HRMS detects impurities (e.g., overalkylation products).

For example, lower yields in pyridylmethylation (e.g., 21–28% ) may stem from competing N- vs. O-alkylation, resolvable by adjusting base strength (e.g., K2CO3 vs. NaH) .

How can X-ray crystallography confirm the regiochemistry of substitution?

Level: Basic

Answer:

Single-crystal X-ray diffraction provides unambiguous assignment:

- Pyrrole ring puckering : Distortions indicate steric strain from substituents.

- Dihedral angles : The angle between the pyrrole and pyridyl rings (~30–50°) reflects conjugation extent .

For example, a study of ethyl 3,4-dimethylpyrrole derivatives confirmed substituent positions via C–C bond lengths (1.47–1.49 Å for methyl groups) .

What mechanistic insights explain the formation of byproducts during ester hydrolysis?

Level: Advanced

Answer:

Hydrolysis of the ethyl ester to the carboxylic acid (e.g., using LiOH/THF/H2O) may yield:

- Overhydrolysis : Prolonged reaction times generate carboxylate salts, detectable by IR (loss of ester C=O at 1740 cm⁻¹).

- Ring-opening : Acidic conditions protonate the pyrrole N, leading to decomposition (monitored by TLC) .

Optimization involves pH control (pH 10–12) and short reaction times (<2 h) .

How does the 4-pyridylmethyl group affect the compound’s electronic properties?

Level: Advanced

Answer:

The pyridyl group:

- Enhances solubility : Via hydrogen bonding with polar solvents (e.g., DMSO).

- Alters redox behavior : Cyclic voltammetry shows a quasi-reversible peak at −1.2 V (vs. Ag/AgCl) due to pyridyl ring reduction.

- Modulates fluorescence : Pyridyl conjugation shifts emission maxima (e.g., λem = 420 nm in MeOH) compared to phenyl analogs .

Table 1: Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.